S-Lenalidomide

Description

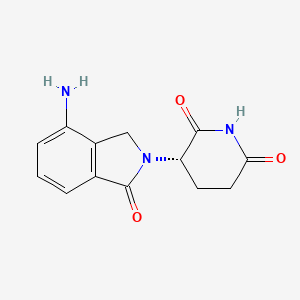

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202271-91-8 | |

| Record name | Lenalidomide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Synthesis and Enantiopurity Analysis of S Lenalidomide

Synthetic Methodologies for Enantioselective Production of S-Lenalidomide

The direct asymmetric synthesis of this compound is a key area of research aimed at avoiding the production of a racemic mixture. While many commercial applications rely on the resolution of racemates, innovative synthetic strategies are being explored. One promising approach involves the replacement of the hydrogen atom at the chiral center with deuterium (B1214612). researchgate.netresearchgate.net This modification has been shown to stabilize the chiral center, slowing down the rate of in vivo racemization (epimerization). nih.govresearchgate.net This enhanced stability opens the possibility of developing single-enantiomer formulations with improved pharmacokinetic profiles. researchgate.netresearchgate.net For instance, CTP-221, a deuterium-modified analog of this compound, has been developed to be greatly stabilized against epimerization. researchgate.net

Enantiomeric Resolution Techniques for Lenalidomide (B1683929)

Enantiomeric resolution is a crucial process for obtaining pure this compound from a racemic mixture. This separation is most commonly achieved using chromatographic techniques. google.com Specifically, chromatography utilizing chiral stationary phases (CSPs) is effective for resolving the enantiomers. google.comoup.com This method allows for the separation and purification of the individual S- and R-forms from an enantiomeric mixture without causing decomposition or racemization, enabling the production of the pure S-enantiomer. google.com

Advanced Chromatographic and Electrophoretic Methods for this compound Enantiopurity Determination

To ensure the quality and purity of this compound, highly sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two complementary and powerful techniques used for this purpose. nih.gov

HPLC using polysaccharide-based chiral stationary phases is a primary method for the enantioseparation of Lenalidomide. nih.govresearchgate.net These methods typically operate in a polar organic mode. nih.gov The choice of the specific CSP and the composition of the mobile phase are critical factors that influence the separation efficiency, resolution, and even the elution order of the enantiomers. oup.comnih.gov For example, adding small amounts of acidic and basic modifiers like glacial acetic acid and triethylamine (B128534) to the mobile phase can prevent peak tailing and improve chromatographic performance. oup.com

Various studies have established optimized conditions for this separation. A simple, rapid, and stability-indicating chiral HPLC method was developed for the enantiomeric separation of lenalidomide using a LUX 5U cellulose-2 chiral column. oup.com Another approach achieved separation on a Daicel-CSP, Chiralpack IA column. nih.govresearchgate.net

Table 1: HPLC Methods for this compound Enantiopurity Determination

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection (Wavelength) | Elution Order | Reference |

|---|---|---|---|---|---|

| LUX 5U cellulose-2 | Methanol (B129727) : Glacial Acetic Acid : Triethylamine (100:0.01:0.01, v/v/v) | 1.2 mL/min | 220 nm | S-(-) then R-(+) | oup.com |

| Chiralpak IA | Methanol : Glacial Acetic Acid (499.50 mL : 50 µL) | Not Specified | 220 nm | Not Specified | nih.govresearchgate.net |

| Chiralcel OJ | Pure Ethanol | 0.6 mL/min | Not Specified | Dependent on mobile phase/selector | nih.govresearchgate.net |

| Chiralpak IA or Chiralpak IC | Aprotic solvents (e.g., ethyl acetate, acetonitrile) or secondary alcohols (e.g., isopropanol) | Not Specified | Not Specified | S-form elutes before R-form | google.com |

Capillary Electrophoresis (CE) offers a complementary technique for the chiral separation of Lenalidomide. nih.gov In this method, chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers. Anionic cyclodextrins have been screened for their ability to discriminate between the uncharged Lenalidomide enantiomers. nih.govresearchgate.net

Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been identified as the most effective chiral selector for this purpose. nih.govresearchgate.net The separation mechanism with SBE-β-CD is primarily driven by the different mobilities of the transient diastereomeric complexes formed between the cyclodextrin (B1172386) and each enantiomer, rather than by large differences in complex stability. nih.govmdpi.com This approach can be used to determine the R-distomer at levels as low as 0.1%. mdpi.com

Table 2: Capillary Electrophoresis Method for this compound Enantiopurity Determination

| Chiral Selector (CS) | Background Electrolyte (BGE) | Applied Voltage | Temperature | Reference |

|---|---|---|---|---|

| 30 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 30 mM Phosphate, pH 6.5 | 12 kV | 10°C | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Analytical Validation Approaches for this compound Enantiomers

The analytical methods developed for determining the enantiomeric purity of this compound must be rigorously validated to ensure they are reliable, accurate, and precise. oup.comnih.gov Validation is typically performed according to guidelines from the International Conference on Harmonization (ICH). oup.comnih.gov

The validation process assesses several key parameters:

Specificity: The ability of the method to exclusively measure the enantiomers in the presence of other components, such as degradation products. oup.comnih.gov

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. For both S-(-) and R-(+)-Lenalidomide, linearity has been established in the concentration range of 2 to 1,000 ng/mL. oup.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov

Table 3: Validation Parameters for a Chiral HPLC Method for Lenalidomide Enantiomers

| Parameter | S-(-)-Lenalidomide | R-(+)-Lenalidomide | Reference |

|---|---|---|---|

| Concentration Range | 2–1,000 ng/mL | 2–1,000 ng/mL | oup.comnih.gov |

| Correlation Coefficient (r) | 0.9999 | 0.9999 | oup.comnih.gov |

| Intercept (a) | -0.0061 | -0.001 | oup.com |

| Slope (b) | 0.0071 | 0.0069 | oup.com |

| Label Claim Percentage | 100.09 ± 0.80% | 99.97 ± 0.93% | nih.gov |

Elucidation of Absolute Configuration and Enantiomer Migration Order

Determining the absolute configuration of the separated enantiomers (assigning them as S or R) and their elution order is fundamental. The absolute configuration of Lenalidomide enantiomers has been elucidated by combining experimental techniques with theoretical calculations. nih.govresearchgate.net Specifically, circular dichroism (CD) spectroscopy is used after the pure enantiomers have been isolated, and the results are compared with time-dependent density functional theory (TD-DFT) calculations. nih.govresearchgate.net

The enantiomer elution order in chromatography is not fixed; it can be dependent on both the chiral selector and the mobile phase conditions. nih.govresearchgate.net Reversal of the elution order has been observed. For example, when using a Chiralpak IC column, the S-form of lenalidomide elutes earlier than the R-form when the mobile phase consists of aprotic solvents or secondary alcohols. google.com However, under different conditions, such as a different chiral stationary phase or mobile phase, this order can be reversed. researchgate.net In capillary electrophoresis, the migration order can also be controlled by the proper selection of the chiral selector and other operative parameters like the pH of the background electrolyte. mdpi.comacs.org

Molecular and Cellular Mechanisms of S Lenalidomide Action: Preclinical Investigations

Cereblon (CRBN) as the Primary Molecular Target of S-Lenalidomide

Preclinical research has unequivocally identified Cereblon (CRBN) as the direct molecular target of this compound. CRBN is a substrate receptor protein that is part of the Cullin-RING E3 ubiquitin ligase complex. nih.govrsc.org The interaction between this compound and CRBN is central to the drug's downstream effects.

This compound binds directly to CRBN, which is a component of the larger CRL4CRBN E3 ubiquitin ligase complex. nih.govresearchgate.net This complex also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1). nih.govrsc.orgresearchgate.net The primary function of this E3 ligase complex is to catalyze the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome. nih.gov this compound's binding to CRBN occurs within a specific thalidomide-binding domain (TBD), which features a hydrophobic pocket formed by three tryptophan residues. binasss.sa.cr This interaction does not inhibit the enzymatic function of the ligase but rather modulates its activity.

The binding of this compound to CRBN allosterically modifies the substrate-binding surface of the E3 ligase complex. rsc.orgnih.gov This alteration in conformation leads to a change in the substrate specificity of CRL4CRBN. nih.govnih.gov Instead of binding to its usual endogenous substrates, the this compound-bound CRBN gains the ability to recognize and recruit new proteins, referred to as neosubstrates, for ubiquitination and subsequent proteasomal degradation. nih.govrsc.org This novel mechanism, where a small molecule acts as a "molecular glue" to bring together an E3 ligase and a new substrate, is a key feature of this compound's action. acs.org

Interaction with the CRL4CRBN E3 Ubiquitin Ligase Complex

Substrate Proteins Recruited for Ubiquitination and Proteasomal Degradation

Following the this compound-induced modulation of the CRL4CRBN complex, several key proteins have been identified as neosubstrates targeted for degradation. These proteins are often critical for the survival and proliferation of malignant cells.

Two of the most well-characterized neosubstrates of the this compound-bound CRL4CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ashpublications.orgnih.govnih.gov These proteins are essential for the survival and proliferation of multiple myeloma cells. researchgate.netbeyondspringpharma.com this compound treatment leads to the rapid and specific ubiquitination and proteasomal degradation of IKZF1 and IKZF3. nih.govbeyondspringpharma.com The degradation of Ikaros and Aiolos subsequently leads to the downregulation of their target genes, including interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for myeloma cell growth. nih.govbmsscience.comnih.gov

In addition to Ikaros and Aiolos, this compound also induces the degradation of Casein Kinase 1 Alpha (CK1α). nih.govashpublications.org This degradation is also mediated by the CRL4CRBN E3 ubiquitin ligase complex. researchgate.netnih.gov The degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q [del(5q)], where cells are haploinsufficient for the CSNK1A1 gene encoding CK1α. nih.govashpublications.orgresearchgate.net The further reduction of the already limited CK1α levels in these cells by this compound is thought to contribute to its therapeutic efficacy in this specific malignancy. ashpublications.orgresearchgate.net

More recent preclinical studies have identified the developmental transcription factor Sal-like protein 4 (SALL4) as another neosubstrate targeted for degradation by the CRL4CRBN complex in the presence of immunomodulatory drugs like lenalidomide (B1683929). nih.govelifesciences.org SALL4 is a zinc-finger transcription factor that plays a crucial role in embryonic development and has been implicated in the progression of various cancers. nih.govnih.gov The degradation of SALL4 is observed upon treatment with thalidomide (B1683933), lenalidomide, and pomalidomide. nih.govelifesciences.org

Table of Research Findings on this compound's Mechanisms

Eukaryotic Translation Initiation Factor 3 Subunit i (eIF3i) Interaction

Recent preclinical studies have identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target of this compound. researchgate.net Unlike other known targets of this compound that are marked for degradation, eIF3i is recruited and sequestered upon forming a complex with this compound and the cereblon (CRBN) E3 ligase substrate adaptor. biorxiv.orgnih.govnih.gov This interaction has been observed in various cell lines, including epithelial cells and human umbilical vein endothelial cells (HUVECs). researchgate.netnih.gov

The formation of the this compound-CRBN-eIF3i ternary complex disrupts the association of eIF3i with the broader eIF3 complex. biorxiv.orgnih.gov Specifically, co-immunoprecipitation experiments have demonstrated that in the presence of this compound, the interaction between eIF3i and other eIF3 subunits, such as eIF3b and eIF3g, is diminished. researchgate.netnih.gov This sequestration of eIF3i is linked to the anti-angiogenic properties of this compound, as it has been shown to be dependent on both CRBN and eIF3i for the downregulation of angiogenesis markers like vascular endothelial growth factor A (VEGFA) and basic fibroblast growth factor (bFGF). researchgate.net

Furthermore, the sequestration of eIF3i by this compound appears to be a dynamic process. In multiple myeloma and acute myeloid leukemia cell lines, the recruitment of eIF3i to CRBN increases over longer treatment durations, following the degradation of other primary targets like Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). biorxiv.orgnih.gov This suggests a potential role for eIF3i interaction in the sustained or later-stage effects of this compound. The identification of the eIF3i binding interface through chemical proteomics provides a structural basis for this sequestration event and opens avenues for designing new therapeutic agents that can selectively modulate protein translation and cellular functions. biorxiv.orgnih.gov

Immunomodulatory Effects of this compound in In Vitro and Preclinical Models

This compound exhibits pleiotropic immunomodulatory effects, influencing a wide range of immune cells and cytokine networks. These activities are central to its therapeutic action and have been extensively characterized in various in vitro and preclinical settings.

Regulation of T Lymphocyte Proliferation and Activity (CD4+, CD8+)

This compound has been shown to be a potent co-stimulator of T lymphocytes, enhancing the proliferation and activity of both CD4+ helper T cells and CD8+ cytotoxic T cells. mdpi.com In preclinical models, this compound induces T-cell proliferation, particularly in partially activated T cells, and this is associated with increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.gov This co-stimulatory effect is thought to be mediated through the activation of signaling pathways normally triggered by CD28. nih.gov Mechanistic studies suggest that this compound can trigger the phosphorylation of CD28, leading to the activation of the transcription factor NF-κB. mdpi.com

In studies involving follicular lymphoma patients, this compound treatment led to an early activation of both CD4+ and CD8+ T cells, characterized by the upregulation of activation markers such as Tim-3, HLA-DR, PD-1, and CD137. ashpublications.org This activation resulted in an increase in effector T cells. ashpublications.org Furthermore, this compound has been found to enhance antigen-specific T-cell responses. In the presence of CD8+CD28- regulatory T-cells, which are known to be immunosuppressive, this compound was able to increase the frequency of antigen-specific T-cells and enhance their secretion of Granzyme B. nih.govresearchgate.net

In a murine multiple myeloma model, the therapeutic effects of this compound were dependent on the presence of CD4+ T cells. nih.gov Depletion of CD4+ T cells, but not other immune cells, abrogated the anti-tumor effects of the drug. researchgate.netnih.gov In this model, this compound significantly increased the numbers of IFN-γ-secreting CD4+ and CD8+ T cells. nih.gov

Enhancement of Natural Killer (NK) Cell Cytotoxicity and Activity

This compound significantly enhances the cytotoxic capabilities of Natural Killer (NK) cells, a critical component of the innate immune system. This enhancement is multifaceted, involving direct activation of NK cells and potentiation of their antibody-dependent cellular cytotoxicity (ADCC). In vitro studies have demonstrated that this compound increases NK cell-mediated lysis of various tumor cell lines. nih.gov For instance, in the presence of the therapeutic antibody cetuximab, this compound significantly increased the killing of colorectal cancer cell lines. nih.gov Similarly, it enhanced the lysis of breast cancer cells coated with trastuzumab. nih.gov

The mechanism behind this enhanced cytotoxicity involves the upregulation of NK cell-activating receptors and their ligands. The enhancement of ADCC by this compound has been shown to correlate with the expression of NK cell receptors NKG2D and DNAM-1, and the expression of their ligands on tumor cells. nih.govfrontiersin.org Blocking these receptors has been found to inhibit the this compound-mediated enhancement of ADCC. nih.gov

Furthermore, this compound's effect on NK cells is also linked to its ability to stimulate T-cell help, particularly through the production of IL-2. ashpublications.org The enhancement of NK cell cytotoxicity by this compound is often dependent on the presence of cytokines like IL-2 or IL-12. nih.govaacrjournals.org In fact, some studies suggest that the immunostimulatory effects of this compound on NK cells are indirectly mediated by CD4+ T-cell production of IL-2. ashpublications.org this compound has also been shown to increase the expansion of NK-T cells and their production of IFN-γ. nih.gov

| Cell Line | Condition | % Cytotoxicity | Fold Increase |

|---|---|---|---|

| HCT-116 (Colorectal Cancer) | Cetuximab alone | 19% | 2.05 |

| Cetuximab + 10 µM Lenalidomide | 39% | ||

| HT-29 (Colorectal Cancer) | Cetuximab alone | 32% | 1.56 |

| Cetuximab + 1 µM Lenalidomide | 50% | ||

| SK-BR-3 (Breast Cancer) | Trastuzumab alone | 12% | 3.67 |

| Trastuzumab + 1 µM Lenalidomide | 44% | ||

| MCF-7 (Breast Cancer) | Trastuzumab alone | 30% | 2.33 |

| Trastuzumab + 0.1 µM Lenalidomide | 70% |

Modulation of Cytokine Production Profiles

This compound exerts a profound influence on the balance of cytokines in the tumor microenvironment and systemically, shifting the milieu from a pro-inflammatory and tumor-permissive state to an anti-inflammatory and anti-tumor state.

A hallmark of this compound's immunomodulatory action is its ability to inhibit the production of key pro-inflammatory cytokines. fda.govresearchgate.net In preclinical models, this compound has been consistently shown to suppress the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-12 from peripheral blood mononuclear cells (PBMCs). nih.govnih.govfda.govuaeh.edu.mx This inhibition of pro-inflammatory cytokines is considered a significant contributor to its anti-tumor and anti-inflammatory effects. researchgate.netresearchgate.net

For instance, in studies of collagen-induced arthritis, a model for rheumatoid arthritis, this compound treatment significantly diminished the levels of TNF-α and IL-6. e-century.us Similarly, in preclinical models of multiple myeloma, this compound has been shown to reduce the production of IL-6 by bone marrow stromal cells, a cytokine known to promote the growth and survival of myeloma cells. nih.gov By downregulating these cytokines, this compound can disrupt the positive feedback loops that support tumor growth, inflammation, and chemoresistance. nih.gov The suppression of IL-6 by this compound has also been observed to counteract the immunosuppressive effects of certain regulatory T-cells. nih.govresearchgate.net

Concurrently with its suppression of pro-inflammatory cytokines, this compound promotes the production of cytokines that can enhance anti-tumor immunity and regulate inflammation. It has been shown to increase the secretion of the anti-inflammatory cytokine IL-10 from PBMCs. nih.govfda.govuaeh.edu.mx

Moreover, this compound is a potent inducer of IL-2 and IFN-γ production by T cells. nih.govfda.govuaeh.edu.mxnih.gov This effect is closely tied to its co-stimulatory action on T lymphocytes. The increased production of IL-2 is critical for the proliferation and activation of T cells and also plays a crucial role in enhancing the function of NK cells. mdpi.comnih.govashpublications.org IFN-γ, a key cytokine in the Th1-type immune response, is vital for activating cytotoxic T lymphocytes and NK cells, further contributing to the anti-tumor effects of this compound. nih.govnih.gov In preclinical models, the enhanced production of IFN-γ by both CD4+ and CD8+ T cells is a consistent finding following this compound treatment. nih.gov

| Cytokine | Effect of this compound | Key Associated Immune Cells | Primary Functional Outcome |

|---|---|---|---|

| TNF-α | Inhibition | Monocytes, Macrophages, T cells | Anti-inflammatory, Anti-tumor |

| IL-1 | Inhibition | Monocytes, Macrophages | Anti-inflammatory |

| IL-6 | Inhibition | Monocytes, Macrophages, Stromal cells | Anti-inflammatory, Anti-tumor |

| IL-12 | Inhibition | Dendritic cells, Macrophages | Modulation of Th1/Th2 balance |

| IL-10 | Elevation | Monocytes, Macrophages, T cells | Anti-inflammatory |

| IL-2 | Elevation | T cells | T cell proliferation, NK cell activation |

| IFN-γ | Elevation | T cells, NK cells | Enhanced cellular immunity, Anti-tumor |

Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-12)

Impact on Regulatory T Cells (Tregs)

Preclinical studies have demonstrated that this compound can modulate the function of regulatory T cells (Tregs), a subset of T cells that suppress immune responses. In vitro, this compound has been shown to inhibit the proliferation and suppressive function of Tregs. oncotarget.comnih.gov This effect is associated with a decrease in the expression of FOXP3, a key transcription factor for Treg development and function. nih.gov Exposure to lenalidomide during T-cell stimulation in vitro resulted in a significant decrease in the percentage of Tregs. nih.gov Specifically, in cultures of peripheral blood mononuclear cells (PBMCs) from healthy donors, lenalidomide reduced the percentage of Tregs from 6.88% to 3.13%. nih.gov A similar reduction was observed in PBMCs from multiple myeloma patients, where the percentage of Tregs decreased from 4.85% to 1.8% in the presence of lenalidomide. nih.gov

However, the in vivo effects of lenalidomide on Tregs appear to be more complex and sometimes contradictory to in vitro findings. oncotarget.comnih.gov Some in vivo studies in mouse models have shown that lenalidomide slightly reduces the numbers of Tregs. oncotarget.com Conversely, other studies in patients with multiple myeloma have reported an increase in the number of circulating Tregs following lenalidomide therapy. oncotarget.com This discrepancy may be attributed to the complex interplay of various immune cells and factors within the tumor microenvironment.

Table 1: Effect of this compound on Regulatory T Cells (Tregs) in Preclinical Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| In vitro (Human PBMCs) | Inhibits Treg proliferation and suppressive function. | oncotarget.comnih.gov |

| In vitro (Human PBMCs) | Decreases the percentage of Tregs in culture. | nih.gov |

| In vivo (Mouse model) | Slightly reduces the number of Tregs. | oncotarget.com |

| In vivo (Human patients) | Conflicting reports, with some studies showing an increase in circulating Tregs. | oncotarget.com |

Preclinical Anti-Angiogenic Mechanisms of this compound

This compound exhibits anti-angiogenic properties by interfering with several key processes involved in the formation of new blood vessels.

A significant aspect of this compound's anti-angiogenic activity is its ability to inhibit the production and signaling of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). aacrjournals.orgmdpi.com In preclinical models, lenalidomide has been shown to reduce the expression of VEGF and bFGF in peripheral blood mononuclear cells. aacrjournals.org In studies with hepatocellular carcinoma cells, lenalidomide significantly inhibited the expression of VEGF. researchgate.net This inhibitory effect on angiogenic growth factors disrupts the signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis. researchgate.netumw.edu.pl

This compound also exerts its anti-angiogenic effects by modulating the function of cell adhesion molecules that are crucial for the interaction between endothelial cells and other cell types. Intercellular Adhesion Molecule-1 (ICAM-1) and its ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1), a β2 integrin, play a significant role in cell-cell adhesion and inflammation. nih.govmdpi.com Lenalidomide has been found to downregulate the expression of ICAM-1 on multiple myeloma cells, thereby inhibiting their adhesion to stromal cells. aacrjournals.org This disruption of cell adhesion can interfere with the signaling pathways that support angiogenesis.

Impact on Cell Adhesion Molecules (ICAM-1, LFA-1, β2 and β3 Integrins)

Direct Cellular Effects of this compound in Preclinical Cell Models

Beyond its immunomodulatory and anti-angiogenic effects, this compound exerts direct effects on tumor cells, primarily through the induction of apoptosis.

This compound has been shown to trigger apoptosis in multiple myeloma cells through several interconnected mechanisms. nih.gov One of the key events is the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. nih.govnih.gov The activation of caspase-8 can be initiated through the engagement of death receptors, such as Fas. nih.gov Preclinical evidence indicates that lenalidomide enhances the sensitivity of myeloma cells to Fas-mediated apoptosis. nih.gov

Furthermore, this compound's pro-apoptotic effects are linked to its ability to downregulate the activity of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that promotes cell survival by upregulating the expression of anti-apoptotic proteins. By inhibiting NF-κB, lenalidomide leads to the downregulation of survival proteins like cellular inhibitor of apoptosis protein 2 (cIAP-2) and FLICE-inhibitory protein (FLIP), which are known inhibitors of caspase-8. nih.gov This downregulation of anti-apoptotic proteins lowers the threshold for apoptosis induction and sensitizes tumor cells to apoptotic stimuli.

Table 2: Summary of Preclinical Anti-Angiogenic and Apoptotic Mechanisms of this compound

| Mechanism Category | Specific Effect | Key Molecules Involved | Reference(s) |

|---|---|---|---|

| Anti-Angiogenesis | Inhibition of Growth Factors | VEGF, bFGF | aacrjournals.orgmdpi.comresearchgate.net |

| Impact on Cell Adhesion | ICAM-1, LFA-1 (β2 integrin) | aacrjournals.orgnih.govmdpi.com | |

| Regulation of Signaling | Inhibition of Akt Phosphorylation | umw.edu.plnih.govmdpi.com | |

| Apoptosis Induction | Activation of Caspase Cascade | Caspase-8 | nih.govnih.gov |

| Sensitization to Death Receptors | Fas | nih.gov | |

| Downregulation of Survival Pathways | NF-κB, cIAP-2, FLIP | nih.gov |

Inhibition of Cell Proliferation and Cell Cycle Arrest (G1 Phase)

Preclinical studies have demonstrated that this compound and its racemic mixture can directly inhibit tumor cell proliferation by inducing cell cycle arrest, primarily in the G1 phase. fda.govspandidos-publications.com In malignant B cells, treatment with lenalidomide led to an increased percentage of cells arrested in the G0-G1 phase, which was accompanied by a decrease in the number of cells in the S and G2-M phases. nih.gov This effect on the cell cycle is considered a direct form of cytotoxicity against malignant cells. spandidos-publications.com

The induction of G1 arrest by lenalidomide has been observed to be a time- and dose-dependent process. researchgate.net In studies on multiple myeloma (MM) cells, lenalidomide was shown to induce G1 arrest within 48 hours, an event that precedes the onset of apoptosis, which becomes evident at 72 hours. researchgate.net Further investigations have revealed that lenalidomide preferentially targets myeloma cells during the G1 phase of the cell cycle. researchgate.net This direct anti-proliferative activity through G1 growth arrest is a recognized mechanism of thalidomide and its analogues. fda.gov The combination of lenalidomide with other agents, such as dexamethasone (B1670325), has been shown to synergistically enhance G0-G1 cell-cycle arrest. nih.gov

| Cell Type | Finding | Timeline | Source |

|---|---|---|---|

| Malignant B-cells | Increased percentage of cells in G0-G1 phase arrest. | Not Specified | nih.gov |

| Multiple Myeloma (MM) cells | Linked to growth arrest in the G1 phase. | Not Specified | spandidos-publications.com |

| Multiple Myeloma (MM) cells | Induces G1 arrest, which precedes apoptosis. Preferentially targets cells in G1. | G1 arrest by 48h; apoptosis by 72h | researchgate.net |

| MCL cells (in combination with dexamethasone) | Enhanced G0-G1 cell-cycle arrest. | Not Specified | nih.gov |

Modulation of Cell Cycle Regulators (Cyclin D1, p27KIP1, p21, C/EBP-β)

The induction of G1 arrest by this compound is mediated through the modulation of key cell cycle regulatory proteins.

p21 (p21WAF-1): Lenalidomide treatment upregulates the protein and mRNA levels of p21WAF-1, a critical regulator of cyclin-dependent kinases (CDKs) that governs the G1-S transition. nih.gov This upregulation of p21 has been identified as a key downstream change following lenalidomide treatment. spandidos-publications.com The induction of p21 by lenalidomide appears to be dependent on the protein cereblon, as silencing cereblon reduces this effect. iiarjournals.org The increased levels of p21 promote its binding to CDK2, CDK4, and CDK6, leading to their inhibition and subsequent G1 arrest. nih.gov

Cyclin D1 and p27KIP1: In mantle cell lymphoma (MCL), lenalidomide's mechanism of action involves the downregulation of cyclin D1. aacrjournals.orgnih.gov This leads to the disruption of cyclin D1/p27KIP1 complexes. aacrjournals.orgnih.gov Following this dissociation, the CDK inhibitor p27KIP1 accumulates in the cytosol, contributing to cell proliferation arrest and apoptosis. aacrjournals.orgnih.gov The nuclear accumulation of both cyclin D1 and p27KIP1 has been correlated with sensitivity to lenalidomide in preclinical models. nih.gov

C/EBP-β: Lenalidomide treatment leads to the downregulation of the transcription factor CCAAT/enhancer binding protein-β (C/EBP-β). spandidos-publications.com C/EBP-β is highly expressed in multiple myeloma cells compared to normal B cells and plasma cells. oatext.com Its silencing has been shown to cause a strong inhibition of proliferation, suggesting that targeting C/EBP-β may be a viable therapeutic strategy. oatext.com

| Regulator | Cell Type | Effect of Lenalidomide | Mechanism | Source |

|---|---|---|---|---|

| p21 (p21WAF-1) | Malignant B-cells, CLL cells | Upregulation of protein and mRNA | Promotes binding to and inhibition of CDK2, CDK4, and CDK6, leading to G1 arrest. Dependent on cereblon. | nih.goviiarjournals.org |

| Cyclin D1 | Mantle Cell Lymphoma (MCL) | Downregulation | Disrupts Cyclin D1/p27KIP1 complexes, contributing to cell cycle arrest. | aacrjournals.orgnih.gov |

| p27KIP1 | Mantle Cell Lymphoma (MCL) | Disruption from Cyclin D1 complexes | Leads to cytosolic accumulation of p27KIP1, resulting in proliferation arrest and apoptosis. | aacrjournals.orgnih.gov |

| C/EBP-β | Multiple Myeloma (MM) cells | Downregulation | Contributes to the inhibition of proliferation. | spandidos-publications.comoatext.com |

Effects on Cell Adhesion and Invasion/Metastasis Inhibition

This compound demonstrates anti-metastatic potential by interfering with cell adhesion and invasion processes, which are critical for tumor dissemination. iiarjournals.orgmdpi.com

Lenalidomide can prevent the physical contact between multiple myeloma (MM) cells and bone marrow stromal cells (BMSCs). spandidos-publications.com This is achieved by suppressing the production of surface adhesion molecules on both cell types. spandidos-publications.com By disrupting these interactions, lenalidomide can help overcome cell adhesion-mediated drug resistance (CAM-DR). nih.gov Specifically, it has been shown to downregulate the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov

Furthermore, lenalidomide interferes with signaling pathways that regulate cell motility and invasion. tandfonline.com It has been found to decrease the production of gelatinases, specifically matrix metalloproteinase 2 (MMP-2) and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. tandfonline.com In preclinical models of colorectal carcinoma, thalidomide analogues including lenalidomide suppressed the migratory behavior of cancer cells in vitro and inhibited the formation of metastatic nodules in vivo. iiarjournals.org

| Process | Target/Mechanism | Observed Effect | Cell/Model System | Source |

|---|---|---|---|---|

| Cell Adhesion | Suppression of surface adhesion molecules | Prevents contact between MM cells and BMSCs | Multiple Myeloma (MM) cells, BMSCs | spandidos-publications.com |

| Cell Adhesion | Downregulation of ICAM-1 | Helps overcome cell adhesion-mediated drug resistance (CAM-DR) | MM cells | nih.gov |

| Invasion | Decreased production of MMP-2 and MMP-9 | Interferes with integrin-mediated signaling pathways for motility and invasion | Not Specified | tandfonline.com |

| Metastasis | Inhibition of migratory behavior | Suppressed formation of metastatic nodules in vivo | Colorectal carcinoma models | iiarjournals.org |

Structure Activity Relationship Sar and Structural Biology of S Lenalidomide

Differential Binding Affinities and Activities of S-Lenalidomide Enantiomers

Lenalidomide (B1683929) possesses a chiral center at the C3 position of its glutarimide (B196013) ring, resulting in two enantiomers: this compound and R-lenalidomide. Structural and biochemical studies have consistently shown that the S-enantiomer is the more biologically active form due to its superior binding affinity for Cereblon. rsc.orgrsc.org The S-enantiomer exhibits approximately ten times stronger binding to CRBN compared to the R-enantiomer. rsc.org This preferential binding of this compound is critical for its downstream effects, including the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net

In a study evaluating the enantiomers against the H929 multiple myeloma cell line, this compound was found to be the more potent agent. nih.gov At 48 hours of treatment, this compound caused a significant reduction in the metabolic activity of the cancer cells and induced profound morphological changes, highlighting its superior anti-cancer activity. nih.gov This enhanced potency is attributed to the specific stereochemical orientation of the S-enantiomer, which allows for a more favorable and stable interaction within the CRBN binding pocket. nih.gov While both enantiomers can racemize under physiological conditions, the inherent higher affinity of the S-form ensures it is the primary driver of CRBN-mediated therapeutic effects. rsc.orgrsc.org

Table 1: Comparative Activity of Lenalidomide Enantiomers

| Feature | This compound | R-Lenalidomide | Reference |

|---|---|---|---|

| CRBN Binding Affinity | ~10-fold higher | Lower | , rsc.org |

| Activity in H929 Cells | More potent, significant reduction in metabolic activity | Less potent | nih.gov |

| Primary Biological Driver | Yes | No | rsc.org |

Identification of Key Drug-Binding Residues within Cereblon

The binding of this compound to Cereblon occurs within a specific thalidomide-binding domain (TBD). rsc.orgresearchgate.net X-ray crystallography and site-directed mutagenesis studies have identified a "tri-tryptophan pocket" as essential for this interaction. nih.gov The key residues that form this pocket and directly engage the glutarimide ring of this compound are primarily Trp380, Trp386, and Trp400. nih.govresearchgate.net

Hydrogen bonds are crucial for stabilizing the drug-protein complex. The glutarimide ring of lenalidomide forms hydrogen bonds with the backbone of CRBN residues, including His378 and Trp380. nih.gov The amino group on the isoindolinone ring of lenalidomide forms an additional hydrogen bond with the side chain of His378 and can interact with Glu377. researchgate.netbinasss.sa.cr Mutagenesis studies have confirmed the importance of these residues; for instance, substituting Tyr384 and Trp386 with alanine (B10760859) abrogates the binding of immunomodulatory drugs (IMiDs) like lenalidomide. rsc.orgnih.gov These specific interactions ensure that this compound is securely anchored in the binding pocket, a prerequisite for its function as a molecular glue. researchgate.netrcsb.org

Table 2: Key Cereblon Residues for this compound Binding

| Residue | Location | Interaction Type | Consequence of Mutation | Reference |

|---|---|---|---|---|

| Trp380, Trp386, Trp400 | Tri-tryptophan pocket | Hydrophobic & van der Waals | Loss of binding | nih.gov, nih.gov, researchgate.net |

| His378 | Binding pocket | Hydrogen bond with glutarimide | Reduced binding affinity | nih.gov, binasss.sa.cr |

| Phe402 | Binding pocket | van der Waals | Reduced binding affinity | nih.gov |

| Tyr384 | Binding pocket | Integrity of binding pocket | Ablates drug binding | nih.gov, rsc.org |

| Glu377 | Binding pocket | Hydrogen bond with isoindolinone | Altered binding | researchgate.net |

Analysis of Hydrophobic Pocket Interactions in the Cereblon-Lenalidomide Complex

The binding of this compound to Cereblon is dominated by interactions within a shallow, hydrophobic pocket on the CRBN surface. researchgate.net The glutarimide moiety of this compound fits snugly into this pocket, which is primarily formed by the three key tryptophan residues (Trp380, Trp386, and Trp400) and Phenylalanine 404 (Phe402 in some reports). nih.govnih.gov These aromatic residues create a nonpolar environment that favorably interacts with the glutarimide ring through van der Waals forces and hydrophobic contacts. nih.gov

This hydrophobic encapsulation of the glutarimide ring is a characteristic feature for all immunomodulatory drugs of this class. While the glutarimide portion is buried within the pocket, the isoindolinone ring remains exposed to the solvent on the protein's surface. researchgate.netrcsb.orgnih.gov This orientation is critical, as the exposed isoindolinone moiety creates a new surface (a neomorphic interface) that is responsible for recruiting specific substrate proteins (neosubstrates) for degradation. binasss.sa.crresearchgate.net The stability afforded by the hydrophobic interactions is thus fundamental to the drug's mechanism of action, allowing it to effectively "glue" CRBN to its new targets. nih.gov

Structural Insights from Co-Crystal Structures of this compound-Protein Complexes

The definitive mechanism of this compound was elucidated through co-crystal structures of the ternary complex, which includes this compound, the CRBN-DDB1 complex, and a neosubstrate protein. researchgate.netnih.gov Landmark structural studies have revealed how this compound acts as a molecular glue, bridging CRBN with neosubstrates like the lymphoid transcription factors IKZF1 and IKZF3, or the protein kinase CK1α. biorxiv.orgresearchgate.netrsc.org

In the co-crystal structure of CRBN-lenalidomide-CK1α, this compound is shown to stabilize a pre-existing, albeit weak, interaction between the two proteins. nih.govacs.org It achieves this by increasing the structural stability of key hydrogen bonds at the protein-protein interface. acs.org The structure shows that a β-hairpin loop on the neosubstrate docks onto the new surface created by the lenalidomide-CRBN complex. nih.govacs.org A key glycine (B1666218) residue within this loop makes direct contact with both lenalidomide and CRBN, an interaction that is crucial for stable ternary complex formation and subsequent ubiquitination and degradation of the neosubstrate. nih.gov The amino group on lenalidomide's phthalimide (B116566) ring is also important, as it can form a water-mediated hydrogen bond with the neosubstrate, further stabilizing the interaction. rsc.org

Molecular Modifications and Their Impact on Target Engagement and Biological Function

Modifications to the glutarimide ring are generally poorly tolerated, as this moiety is essential for docking into the hydrophobic pocket of CRBN. researchgate.netmdpi.com Functionalization of the glutarimide can inactivate the molecule's ability to degrade target proteins. researchgate.net

In contrast, modifications to the solvent-exposed isoindolinone ring can modulate and even enhance activity. For example, the addition of an amino group at the C4 position of the phthalimide ring, as seen in pomalidomide, alters the spatial interaction with CRBN and leads to differential neosubstrate specificity. nih.gov The development of next-generation Cereblon E3 Ligase Modulators (CELMoDs) like iberdomide (B608038) and mezigdomide (B2442610) involves extensive modifications to the isoindolinone ring. binasss.sa.crashpublications.org These changes create additional interactions with CRBN, resulting in significantly higher binding affinity and more efficient and rapid degradation of neosubstrates compared to lenalidomide. binasss.sa.cr The development of "photo-lenalidomide," a probe with a photo-affinity label, has shown that modifications can also expand the substrate scope, leading to the degradation of additional proteins like GSPT1 and the identification of non-degraded targets. biorxiv.orgresearchgate.netbiorxiv.org

Preclinical Pharmacodynamics and Pharmacokinetics of S Lenalidomide in Model Systems

In Vitro Pharmacological Activity in Malignant Cell Lines (e.g., Myeloma, Lymphoma)

S-Lenalidomide has demonstrated direct anti-proliferative and pro-apoptotic effects on a variety of malignant cell lines in vitro. In multiple myeloma (MM) cell lines, lenalidomide (B1683929) has been shown to inhibit cell proliferation and induce apoptosis. ashpublications.orgtandfonline.com This is achieved, in part, by modulating the expression of key genes involved in cell cycle regulation and survival. For instance, lenalidomide can upregulate the expression of tumor suppressor genes like p21waf1/cip1, SPARC, and IRF8, while inhibiting the expression of survival factors such as IRF4. ashpublications.org The anti-proliferative effects of lenalidomide on MM cells appear to be correlated with the drug-induced upregulation of SPARC and IRF8 expression. ashpublications.org

In mantle cell lymphoma (MCL), lenalidomide's mechanism of action involves the downregulation of cyclin D1 and the disruption of cyclin D1/p27KIP1 complexes. aacrjournals.org This leads to the cytosolic accumulation of p27KIP1, resulting in cell proliferation arrest and apoptosis. aacrjournals.org The nuclear accumulation of both cyclin D1 and p27KIP1 has been associated with sensitivity to lenalidomide in vitro. aacrjournals.org

Studies on Burkitt's lymphoma cell lines have also shown that lenalidomide can cause a dose-dependent cell cycle arrest in the G0-G1 phase. nih.gov Furthermore, in some malignant glioma cell lines, lenalidomide has been observed to decrease cell numbers in a concentration-dependent manner, primarily through inducing cell cycle arrest at the G0/G1 phase. nih.gov However, its direct anti-proliferative effects were not observed in other in vitro studies at concentrations up to 10 μM. nih.govnih.gov Some research has even suggested a minimal stimulatory effect on cell proliferation in certain glioblastoma cell lines at specific concentrations. researchgate.net

Table 1: In Vitro Activity of this compound in Malignant Cell Lines

| Cell Line Type | Observed Effects | Key Mechanisms | Citations |

|---|---|---|---|

| Multiple Myeloma (MM) | Inhibition of proliferation, induction of apoptosis | Upregulation of p21, SPARC, IRF8; Inhibition of IRF4 | ashpublications.orgtandfonline.com |

| Mantle Cell Lymphoma (MCL) | Cell proliferation arrest, apoptosis | Downregulation of cyclin D1, disruption of cyclin D1/p27KIP1 complexes | aacrjournals.org |

| Burkitt's Lymphoma | Dose-dependent cell cycle arrest (G0/G1 phase) | Upregulation of p21waf-1 | nih.gov |

| Malignant Glioma | Decreased cell number, cell cycle arrest (G0/G1 phase) | Increased p53 activation and p21 expression | nih.gov |

| Pediatric Tumor Cell Lines | No significant anti-proliferative activity | Not applicable | nih.govnih.gov |

| Glioblastoma Multiforme (GBM) | Minimal effect on cell death, potential slight stimulation of proliferation | Not significant | researchgate.net |

In Vivo Anti-Tumor Activity in Xenograft and Other Animal Models

The anti-tumor activity of this compound has been validated in various in vivo models, demonstrating its efficacy beyond direct cellular effects. In xenograft models of multiple myeloma, lenalidomide, particularly in combination with dexamethasone (B1670325), has been shown to significantly reduce tumor burden. nih.gov This combination therapy has demonstrated more potent anti-myeloma activities than dexamethasone alone in preclinical models. tandfonline.com

In a mantle cell lymphoma xenograft model, lenalidomide treatment led to the inhibition of tumor growth. aacrjournals.org This in vivo activity correlated with the nuclear accumulation of cyclin D1 and p27KIP1 in the tumor cells, mirroring the in vitro findings. aacrjournals.org The anti-tumor effect in this model was associated with a reduction in cell proliferation and an increase in apoptosis. aacrjournals.org

Similarly, in a xenograft model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm, lenalidomide treatment resulted in a significant reduction in tumor cells in the peripheral blood, bone marrow, and spleen. aacrjournals.org This was accompanied by a decrease in circulating endothelial and progenitor cells, indicating an anti-angiogenic effect. aacrjournals.org The pro-apoptotic and cytotoxic effects of lenalidomide in this model were evidenced by a significant increase in active caspase-3 levels in the tumor. aacrjournals.org

Studies using xenograft models of urothelial carcinoma have also shown that lenalidomide can significantly inhibit tumor growth. iiarjournals.org This effect was attributed to both direct tumor cell apoptosis and anti-angiogenic activity, as indicated by reduced CD31 expression and increased cleaved-caspase 3. iiarjournals.org In a neuroblastoma xenograft model, a nanomicellar combination of fenretinide (B1684555) and lenalidomide demonstrated marked antitumor activity, significantly decreasing tumor growth and resulting in predominantly necrotic tumor mass with a decreased proliferation index. dovepress.com

However, in some preclinical settings, the direct anti-tumor activity of lenalidomide in vivo appears to be modest. For instance, in pediatric solid tumor xenografts, lenalidomide induced significant differences in event-free survival distribution in a subset of models but the best response was progressive disease with growth delay. nih.govnih.gov

Table 2: In Vivo Anti-Tumor Activity of this compound in Animal Models

| Animal Model | Tumor Type | Key Findings | Citations |

|---|---|---|---|

| Xenograft Mouse Model | Multiple Myeloma (MM) | Reduced tumor burden (especially with dexamethasone) | tandfonline.comnih.gov |

| Xenograft Mouse Model | Mantle Cell Lymphoma (MCL) | Inhibition of tumor growth, reduced proliferation, increased apoptosis | aacrjournals.org |

| Xenograft Mouse Model | Blastic NK Cell Lymphoma | Significant reduction in tumor cells, anti-angiogenic effects, increased apoptosis | aacrjournals.org |

| Xenograft Mouse Model | Urothelial Carcinoma | Significant inhibition of tumor growth, direct apoptosis, anti-angiogenic activity | iiarjournals.org |

| Xenograft Mouse Model | Neuroblastoma | Marked antitumor activity (in combination with fenretinide), decreased tumor growth, increased necrosis | dovepress.com |

| Pediatric Solid Tumor Xenografts | Various | Modest activity, progressive disease with growth delay in a subset of models | nih.govnih.gov |

Evaluation of this compound's Effects on Host Immune and Stromal Cells in Preclinical Settings

A critical aspect of this compound's preclinical activity is its ability to modulate the host immune system and the tumor microenvironment. Lenalidomide is recognized as an immunomodulatory drug (IMiD) that can enhance anti-tumor immunity. nih.govresearchgate.net It has been shown to co-stimulate T cells, leading to increased proliferation and the production of Th1-type cytokines such as IL-2 and IFN-γ. nih.govresearchgate.net This T-cell co-stimulation can occur through the tyrosine phosphorylation of CD28 on T cells. nih.gov

Lenalidomide also enhances the activity of natural killer (NK) cells, which can be mediated indirectly through the IL-2 produced by T cells. researchgate.net This leads to increased NK cell cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC). researchgate.net Furthermore, lenalidomide can down-regulate the expression of PD-1 on T and NK cells and PD-L1 on both stromal and MM cells, thereby inhibiting immune suppression within the tumor microenvironment. researchgate.netfrontiersin.org

In the context of the bone marrow microenvironment, lenalidomide disrupts the interaction between multiple myeloma cells and bone marrow stromal cells (BMSCs). nih.govresearchgate.net It inhibits the expression of adhesion molecules and the secretion of cytokines like IL-6, TNF-α, and VEGF, which are crucial for myeloma cell survival and angiogenesis. nih.govresearchgate.net By inhibiting these interactions, lenalidomide can augment the apoptosis of myeloma cells. nih.gov

Preclinical studies have also suggested that lenalidomide's efficacy in certain contexts may rely more on its effects on host immune and stromal cells rather than direct cytotoxicity to tumor cells, particularly in models where direct anti-proliferative effects are minimal. nih.govnih.gov

Table 3: Effects of this compound on Host Immune and Stromal Cells

| Cell Type | Effect | Mechanism | Citations |

|---|---|---|---|

| T Cells | Co-stimulation, increased proliferation, Th1 cytokine production (IL-2, IFN-γ) | CD28 phosphorylation | nih.govresearchgate.net |

| Natural Killer (NK) Cells | Enhanced activation and cytotoxicity | Indirectly via T-cell derived IL-2 | researchgate.net |

| Immune Checkpoints | Down-regulation of PD-1 on T/NK cells and PD-L1 on stromal/MM cells | Inhibition of immune suppression | researchgate.netfrontiersin.org |

| Bone Marrow Stromal Cells (BMSCs) | Disruption of interaction with MM cells, inhibition of cytokine secretion (IL-6, TNF-α, VEGF) | Inhibition of adhesion molecules | nih.govresearchgate.net |

Distribution and Disposition of this compound in Preclinical Models

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound. In mice, lenalidomide exhibits dose-dependent pharmacokinetics. researchgate.net Following oral administration, it is rapidly absorbed and demonstrates high bioavailability, ranging from 60-75%. researchgate.net

Tissue distribution studies in mice have shown that lenalidomide is widely distributed. researchgate.netausl.re.it However, atypical distribution has been observed in the spleen and brain, with brain penetration being detectable only at higher intravenous doses. researchgate.net In rats, tissue levels were comparable to plasma values. ausl.re.it In pregnant animals, lenalidomide was found to distribute to the fetus. ausl.re.it

The elimination half-life of lenalidomide varies across species, being approximately 2 hours in rats and 13 hours in monkeys after a single oral dose. ausl.re.it In humans, the terminal half-life is dose-dependent. ausl.re.it The primary route of elimination is urinary excretion, with a significant portion of the drug excreted unchanged. researchgate.net

In vitro studies indicate that lenalidomide has low plasma protein binding. fda.gov It does not appear to have a significant inhibitory effect on major cytochrome P450 enzymes, suggesting a low potential for clinically relevant pharmacokinetic drug-drug interactions via this pathway. tandfonline.com

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Finding | Animal Model | Citations |

|---|---|---|---|

| Absorption | Rapidly absorbed after oral administration | Mice, Rats, Monkeys | researchgate.netausl.re.it |

| Bioavailability | 60-75% (oral) | Mice | researchgate.net |

| Distribution | Widely distributed; limited brain penetration at lower doses | Mice, Rats | researchgate.netausl.re.it |

| Plasma Protein Binding | Approximately 30% | In vitro (human plasma) | fda.gov |

| Elimination Half-Life | ~2 hours (rat), ~13 hours (monkey) | Rats, Monkeys | ausl.re.it |

| Excretion | Primarily urinary excretion of unchanged drug | Mice | researchgate.net |

| Kinetics | Dose-dependent | Mice | researchgate.net |

Mechanisms of Acquired Resistance to S Lenalidomide in Preclinical Models

Role of Cereblon Alterations in Resistance Development

Cereblon is an essential component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^) and is the primary molecular target of S-Lenalidomide. Alterations affecting CRBN are a cornerstone of acquired resistance.

Reduced expression of CRBN is a well-documented mechanism of acquired resistance to this compound. nih.govashpublications.orgashpublications.org Preclinical studies consistently demonstrate that MM cell lines with acquired resistance to this compound exhibit significantly lower levels of CRBN protein and mRNA. haematologica.orghaematologica.org This downregulation is not typically due to epigenetic silencing of the CRBN promoter through DNA methylation. nih.gov Instead, other regulatory mechanisms are likely at play. nih.gov

In preclinical models, the development of this compound resistance is often associated with a decrease in CRBN protein levels. haematologica.org For instance, in isogenic MM cell lines cultured to be resistant to this compound, a notable reduction in CRBN expression is observed. ashpublications.orgresearchgate.net This is further supported by the finding that the re-introduction of wild-type CRBN into resistant cell lines can restore sensitivity to the drug. nih.gov The level of CRBN expression directly correlates with the efficacy of this compound, as lower levels lead to diminished drug activity. nih.gov In some models, acquired resistance has been linked to the deletion of the CRBN gene. nih.gov

Table 1: Impact of CRBN Downregulation on this compound Sensitivity in Preclinical Models

| Cell Line Model | Method of Resistance Induction | Observation | Reference |

|---|---|---|---|

| Human Myeloma Cell Lines (HMCLs) | CRBN shRNA knockdown | Significant reduction in cell viability, followed by acquired resistance to this compound in surviving cells. | ashpublications.org |

| MM.1S | Prolonged culture with increasing this compound concentrations | Acquired deletion of the CRBN gene in the resistant subline. | nih.gov |

| OPM2 | CRBN shRNA knockdown | Marked suppression of this compound-induced gene expression changes. | ashpublications.org |

| Multiple HMCLs | Prolonged culture with this compound | Significant decrease or absence of CRBN protein expression in resistant lines. | nih.gov |

Mutations within the CRBN gene represent another critical mechanism for acquired resistance. nih.govhaematologica.org These mutations can occur throughout the gene and are not necessarily clustered in the drug-binding region. nih.gov They can impair CRBN function by destabilizing the protein or hindering its interaction with other components of the E3 ligase complex. nih.govhaematologica.org The frequency of CRBN mutations increases as patients become refractory to this compound and other immunomodulatory drugs (IMiDs). nih.govranchobiosciences.com

Studies have shown that introducing specific patient-derived CRBN mutations into sensitive MM cell lines confers resistance to this compound. haematologica.orgnih.gov These mutations can lead to a complete loss of CRBN function or have effects that are dependent on the specific agent. nih.gov Additionally, splice variants of CRBN, such as one lacking exon 10, can produce a stable but non-functional protein that cannot bind to IMiDs, thereby inducing resistance. haematologica.orgresearchgate.net While single nucleotide polymorphisms (SNPs) in the CRBN gene have been investigated, their role in predicting response to this compound-based therapy is not yet conclusively supported. nih.govresearchgate.net However, certain polymorphisms have been associated with treatment failure in some patient cohorts. ashpublications.org

Table 2: Examples of CRBN Alterations in this compound Resistance

| Alteration Type | Specific Example | Consequence | Reference |

|---|---|---|---|

| Missense Mutation | R309H, L190F | Reduced sensitivity to this compound when introduced into MM cells. | haematologica.org |

| Copy Number Loss | Deletion of 3p containing CRBN locus | Increased incidence in this compound-refractory patients. | nih.govnih.gov |

| Splice Variant | CRBN splice variant lacking exon 10 | Produces a stable protein unable to bind this compound, leading to resistance. | haematologica.orgresearchgate.net |

| Point Mutations | Various patient-derived mutations | Can destabilize the CRBN protein or impair interactions within the CRL4^CRBN^ complex. | haematologica.org |

The efficacy of this compound relies on its ability to recruit neosubstrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), to the CRL4^CRBN^ complex for subsequent degradation. researchgate.netfrontiersin.org However, CRBN has several endogenous substrates, such as MEIS2. nih.govmdpi.comresearchgate.net An emerging mechanism of resistance involves the overexpression of other CRBN-binding proteins that compete with IKZF1 and IKZF3 for binding to the this compound-bound CRBN complex. researchgate.netfrontiersin.org

In preclinical studies, the overexpression of a non-essential substrate that binds tightly to CRBN can induce resistance to this compound by reducing the degradation of critical targets like IKZF1. nih.govfrontiersin.orgashpublications.org This competition for a limited pool of CRBN highlights that the cellular context, including the expression levels of various competing substrates, can significantly influence the drug's activity. nih.govashpublications.org Another protein, Casein kinase 1 alpha (CK1α), is also a neosubstrate of this compound-bound CRBN, and its degradation is important for the drug's activity in certain contexts. mdpi.comnih.gov Competition from other substrates could potentially impair CK1α degradation as well.

CRBN Gene Mutations and Polymorphisms

Post-Cereblon Signaling Pathway Dysregulation in Resistant Models

Even with a functional CRBN, dysregulation of downstream signaling pathways can lead to this compound resistance. These pathways can bypass the effects of IKZF1 and IKZF3 degradation.

The IRF4-MYC signaling axis is a critical downstream effector of this compound's anti-myeloma activity. frontiersin.org this compound-induced degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and subsequently, MYC, a key oncogene in MM. ashpublications.orgfrontiersin.org However, in resistant cells, this axis can be aberrantly sustained.

Preclinical models of acquired resistance have shown that even after initial downregulation, IRF4 levels can be restored through alternative, CRBN-independent mechanisms, allowing the cells to survive and proliferate. ashpublications.orgnih.gov In some resistant cell lines, there is an impaired downregulation of IRF4 and MYC following this compound treatment, despite the presence of CRBN. nih.govresearchgate.net Overexpression of IRF4 and c-Myc is associated with this compound resistance. researchgate.net Targeting this axis through other means, such as inhibiting the bromodomain of CBP/EP300, can re-sensitize resistant cells to this compound by effectively downregulating IRF4 and MYC. nih.govtandfonline.com

The Interleukin-6 (IL-6)/STAT3 signaling pathway is a crucial driver of MM cell growth, survival, and drug resistance. haematologica.orgnih.gov Preclinical studies have identified the upregulation of this pathway as a CRBN-independent mechanism of acquired resistance to this compound. haematologica.orgnih.gov

In some this compound-resistant MM cell lines that show no alterations in CRBN, there is an observed increase in IL-6 expression and constitutive activation of STAT3. nih.govnih.gov These resistant cells can develop an autocrine IL-6 production loop, which is surprisingly enhanced by this compound treatment. haematologica.orgnih.gov The addition of exogenous IL-6 to sensitive MM cells can induce resistance to this compound, while inhibiting STAT3 in resistant cells can restore sensitivity. haematologica.orgnih.gov The activation of the IL-6/STAT3 pathway can sustain the expression of pro-survival proteins and IRF4, thereby bypassing the effects of this compound. haematologica.orgtandfonline.com

Overexpression of CD44 and Enhanced Adhesion Properties

Impact of Other Cellular and Microenvironmental Factors on Resistance in In Vitro Models

Beyond specific signaling pathways, other cellular processes and interactions within the tumor microenvironment contribute to this compound resistance in vitro.

The expression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, is a well-established mechanism of resistance to a wide range of chemotherapeutic agents. oaepublish.comnih.govmdpi.com P-gp functions as an efflux pump, actively transporting drugs out of the cell, thereby reducing their intracellular concentration and efficacy. mdpi.com While more commonly associated with resistance to agents like doxorubicin (B1662922) and vincristine, P-gp expression has also been implicated in resistance to this compound. nih.govnih.gov

In vitro studies have demonstrated that this compound is a substrate of P-gp. nih.gov Leukemia cell line variants selected for resistance to this compound (SKM-1/LEN) were found to be P-gp positive. capes.gov.br The induced expression of P-gp is considered a crucial cause of drug resistance in MM, and its expression can increase as the disease progresses. nih.govmdpi.com This suggests that in some contexts, P-gp-mediated efflux can contribute to the development of acquired resistance to this compound.

Table 4: MDR1/P-glycoprotein Expression in this compound Resistance

| Finding | Observation in Resistant Models | Experimental Evidence | Reference(s) |

|---|---|---|---|

| This compound as Substrate | Lenalidomide (B1683929) identified as an ABCB1 (P-gp) substrate. | In vitro mechanistic studies demonstrating drug interaction. | nih.gov |

| P-gp Upregulation | P-gp expression detected in leukemia cells selected for lenalidomide resistance. | Development of P-gp-positive SKM-1/LEN cell variants. | capes.gov.br |

| General Resistance Mechanism | P-gp overexpression is a known cause of drug resistance in MM. | Review of multidrug resistance mechanisms in MM. | nih.gov |

Multiple myeloma cells are characterized by high levels of immunoglobulin production, which places significant stress on the protein folding machinery of the endoplasmic reticulum (ER). nih.gov Alterations in pathways that manage this stress can contribute to drug resistance. Single-cell RNA sequencing of resistant patient samples has identified the upregulation of genes involved in protein folding as a potential resistance mechanism. nih.govcapes.gov.br

A key enzyme in this process is Peptidylprolyl Isomerase A (PPIA), also known as Cyclophilin A, which facilitates efficient protein folding. nih.govresearchgate.net High expression of PPIA has been observed in highly resistant MM cells. nih.govoup.com It is hypothesized that increased PPIA activity helps malignant cells cope with the proteotoxic stress induced by therapies, thereby acting as a protective resistance mechanism. nih.govnih.gov In preclinical studies, the genetic deletion of PPIA or its inhibition with the small molecule inhibitor cyclosporine significantly sensitized MM cells to proteasome inhibitors, which are often used in combination with this compound. nih.govcapes.gov.br This suggests that targeting the protein folding response, and PPIA specifically, could be a strategy to overcome resistance in MM.

Table 5: Alterations in Protein Folding Pathways (PPIA) in Resistance

| Finding | Observation in Resistant Models | Experimental Evidence | Reference(s) |

|---|---|---|---|

| PPIA Upregulation | PPIA gene highly expressed in primary refractory and early relapsed MM patients. | Single-cell RNA-sequencing of patient samples. | nih.govoup.com |

| Protective Function | PPIA may function as a protective resistance gene by accelerating protein folding. | Hypothesis based on PPIA's role as a peptidylprolyl cis-trans isomerase. | nih.govnih.gov |

| Sensitization via Inhibition | CRISPR-Cas9 deletion of PPIA or its inhibition with cyclosporine sensitized MM cells to PIs. | In vitro experiments using RPMI-8226 MM cell line. | nih.govcapes.gov.br |

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, including multiple myeloma. austinpublishinggroup.comencyclopedia.pub While the canonical NF-κB pathway is a known therapeutic target, the noncanonical pathway has emerged as a key mechanism of acquired drug resistance. austinpublishinggroup.comd-nb.info

Activation of the noncanonical NF-κB pathway has been observed in MM cells resistant to immunomodulatory drugs (IMiDs) like this compound. nih.gov This activation is often linked to the proteasomal degradation of TNF receptor-associated factor 2 (TRAF2). haematologica.orgnih.gov The loss of TRAF2, a negative regulator of the pathway, leads to the activation of both noncanonical NF-κB (p52-RelB complexes) and downstream MEK/ERK signaling. haematologica.orgnih.govd-nb.info This resistance mechanism appears to be independent of the CRBN-IKZF1/3 axis and can confer cross-resistance to other agents like melphalan (B128) and dexamethasone (B1670325). haematologica.orgnih.gov The activation is triggered by factors in the bone marrow microenvironment, such as TNF-α, which induces TRAF2 degradation. nih.gov

Table 6: Noncanonical NF-κB Pathway Activation in this compound Resistance

| Finding | Observation in Resistant Models | Experimental Evidence | Reference(s) |

|---|---|---|---|

| Pathway Activation | TRAF2 knockout in MM1.S cells induced significant resistance to lenalidomide. | Genome-wide CRISPR-Cas9 knockout screen. | haematologica.org |

| Mechanism | Loss of TRAF2 leads to activation of non-canonical NF-κB and MEK/ERK pathways. | Analysis of signaling pathways in TRAF2 knockout cells. | haematologica.orgnih.gov |

| Microenvironment Role | TNF-α in BMSC supernatants induces TRAF2 degradation. | Co-culture experiments with MM cells and BMSCs. | nih.gov |

| CRBN Independence | Resistance is independent of the CRBN-IKZF1/3 axis. | Observed in cells with functional CRBN. | haematologica.org |

| Cross-Resistance | TRAF2 knockout also conferred resistance to dexamethasone and melphalan. | In vitro drug sensitivity assays. | haematologica.org |

Computational Modeling and Simulation Approaches for S Lenalidomide Research

Molecular Dynamics Simulations of S-Lenalidomide-Protein Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of this compound interacting with its protein targets. These simulations are crucial for understanding the stability of drug-protein complexes and the specific interactions that govern molecular recognition.

A primary focus of MD simulations has been the interaction between lenalidomide (B1683929) and the Cereblon (CRBN) protein, which is the primary target of immunomodulatory drugs (IMiDs). researchgate.net Simulations, for instance, using the GROMACS program and the CHARMM36 force field, have been run for periods such as 50 nanoseconds to investigate the drug-protein interaction within an aqueous solvent. Such studies have confirmed that lenalidomide effectively binds to its primary target, CRBN. researchgate.net Analysis of these simulations reveals that the lenalidomide-CRBN complex is stabilized by two to three hydrogen bonds, which are critical for the favorable affinity between the drug and the protein. Distance analysis from these simulations shows that close interactions occur early in the simulation, with the number of contacts peaking within 20 to 30 nanoseconds before gradually decreasing as steric hindrances are resolved.

Further advanced simulations have explored how lenalidomide acts as a "molecular glue," stabilizing the interaction between CRBN and its neosubstrates, such as Casein Kinase 1α (CK1α). nih.govacs.org These biomolecular simulations demonstrate that lenalidomide's stabilizing effect is not from creating new interactions but from enhancing the stability of pre-existing hydrogen bonds at the protein-protein interface. nih.gov Specifically, lenalidomide shields key intermolecular hydrogen bonds from the surrounding water, making them more robust. nih.govacs.org The three key hydrogen bonds at the interface are between CRBN residues N351, H357, and W400 and the backbone carbonyl oxygens of CK1α residues I37, T38, and N39, respectively. nih.govacs.org The presence of lenalidomide significantly increases the energy required to break these bonds, thereby stabilizing the entire ternary complex. nih.govacs.org This hydrophobic shielding effect is considered a general mechanism that could be exploited in the rational design of new molecular glues. acs.org

Impact of Lenalidomide on H-Bond Stability in the CRBN-CK1α Complex

| Interacting Residue Pair | Potential of Mean Force to Break H-Bond (without Lenalidomide) (kcal/mol) | Potential of Mean Force to Break H-Bond (with Lenalidomide) (kcal/mol) |

|---|---|---|

| CRBNN351–CK1αI37 | 6.4 ± 0.1 | 10.9 ± 0.1 |

| CRBNH357–CK1αT38 | 3.7 ± 0.6 | 6.3 ± 0.3 |

| CRBNW400–CK1αN39 | 2.3 ± 0.3 | 11.0 ± 0.4 |

Data sourced from biomolecular simulations, illustrating the significant increase in the energy required to break key hydrogen bonds at the CRBN-CK1α interface in the presence of lenalidomide. nih.govacs.org

Ligand Docking Studies to Predict Binding Affinities and Interactions

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast binding affinities and the nature of interactions between a drug like this compound and its protein targets.

Docking studies have been performed to analyze the binding of this compound to various proteins. In a study involving Prostaglandin (PG)-Protein, the S-enantiomer of lenalidomide was shown to have a favorable interaction. nih.gov The docking score for this compound was calculated to be -7.114 kcal/mol, with a Glide energy (a measure of binding affinity) of -29.302 kcal/mol. nih.gov The analysis of the binding mode revealed specific, crucial interactions: the aromatic ring of this compound formed two Pi-Pi stacking bonds with the phenylalanine residues PHE336 and PHE983, and one aromatic hydrogen bond with PHE336. nih.gov The stability of the complex was further supported by nonbonding hydrophobic interactions with a host of residues, including LEU65, MET68, PHE72, and others. nih.gov These findings suggest a stable and favorable binding of this compound to the PG-Protein active site, consistent with the immunomodulatory effects of the drug. nih.gov

Predicted Binding Characteristics of this compound with PG-Protein

| Parameter | Value | Interacting Residues |

|---|---|---|

| Docking Score | -7.114 kcal/mol | PHE336, PHE983 |

| Glide Energy | -29.302 kcal/mol | |

| Key Interactions | 2 x Pi-Pi Stacking (with PHE336, PHE983) 1 x Aromatic H-Bond (with PHE336) | |

| Hydrophobic Interactions | LEU65, MET68, MET69, PHE72, LEU332, PHE336, ILE340, PHE732, MET949, TYR953, PHE978, PHE983, MET986 |

Summary of ligand docking results for this compound, detailing its predicted binding affinity and specific molecular interactions within the active site of PG-Protein. nih.gov

Computational Biology Models for Simulating this compound Drug Response and Resistance Pathways

Computational biology models (CBMs) integrate genomic and clinical data to simulate the complex intracellular pathways that determine a patient's response or resistance to a drug. These models have been particularly insightful in the context of this compound treatment for myelodysplastic syndromes (MDS).